5-ethoxy-N-(4-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide
Description
Properties
IUPAC Name |
5-ethoxy-N-(4-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-3-17-10-12-19(13-11-17)26-25(27)23-21-16-20(28-4-2)14-15-22(21)29-24(23)18-8-6-5-7-9-18/h5-16H,3-4H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJQRXBSZYLWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethoxy-N-(4-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with related compounds.
Chemical Structure
The compound features a complex structure characterized by:
- A benzofuran core .
- An ethoxy group at the 5-position.
- An ethylphenyl group attached to the nitrogen of the carboxamide.
This unique arrangement of functional groups is believed to influence its biological activity significantly.
Research indicates that this compound may interact with various biological targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity, which could affect metabolic pathways.
- Receptors : Interaction with specific receptors involved in neurotransmission and other physiological processes.
While detailed mechanisms are still under investigation, preliminary studies suggest that these interactions could lead to significant biological effects.
Antioxidant Activity
Benzofuran derivatives have been noted for their antioxidant properties. Initial studies suggest that this compound may exhibit antioxidant activity, potentially scavenging free radicals and reducing oxidative stress.
Antimicrobial and Antifungal Activity
Similar compounds in the benzofuran class have demonstrated antimicrobial properties. Although specific data for this compound is limited, it is hypothesized that it may possess antifungal and antibacterial activities based on structural similarities to known active compounds.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3,4-dimethylphenyl)-5-ethoxybenzofuran | Structure | Methyl substitutions may enhance biological activity. |
| N-(4-fluorophenyl)-5-(benzyloxy)benzofuran | Structure | Fluorine substitution could improve lipophilicity. |
| N-(4-methoxyphenyl)-5-propoxybenzofuran | Structure | Propoxy group influences solubility and pharmacokinetics. |
Case Studies
Several studies have explored the biological activities of benzofuran derivatives:
- Anticancer Activity : A study demonstrated that related benzofuran compounds exhibited cytotoxic effects against various cancer cell lines. The IC50 values indicated significant potency, suggesting that modifications in the benzofuran structure can enhance anticancer properties.
- Antifungal Studies : Research on similar compounds revealed strong antifungal activity against dermatophytes. These findings suggest that this compound may also show efficacy against fungal infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, synthesis yields (where available), and biological activities of 5-ethoxy-N-(4-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide with related compounds:
Key Observations:
Substituent Effects on Bioactivity: Halogenation: Chloro (in ) and fluoro (in ) substituents are common in drug design to enhance binding affinity and stability. Alkoxy vs. Alkyl Groups: The 5-ethoxy group in the target compound may offer better metabolic stability compared to methyl or ethyl groups (e.g., IM-3/IM-7 in ), where smaller alkyl chains might lead to faster hepatic clearance. Carboxamide Linkers: The 3-carboxamide in the target compound differs from the 2-carboxamide in and , which could alter binding orientation in enzymatic pockets.
Structural Complexity and Target Specificity: Compounds with heterocyclic appendages (e.g., pyrimidine in or oxadiazole in ) often exhibit enhanced selectivity for specific targets (e.g., kinases, GPCRs). The target compound’s simpler structure may limit specificity but improve synthetic accessibility.
Synthetic Accessibility: Imidazolidinone derivatives () were synthesized in 70–74% yields via Strecker synthesis, suggesting robust routes for nitrogen-containing heterocycles. The target compound’s benzofuran core may require more specialized coupling reactions (e.g., Ullmann or Buchwald-Hartwig for the carboxamide linkage).
Preparation Methods
Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction enables the formation of the benzofuran ring from phenolic precursors. For example, 2-hydroxy-5-ethoxybenzaldehyde reacts with ethyl bromoacetate in the presence of potassium carbonate to yield 5-ethoxy-2-phenylbenzofuran-3-carboxylate . Key conditions include:
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed cyclization offers an alternative route. In a patent, 5-bromo-salicylaldehyde underwent cyclization with ethyl bromoacetate using Pd(OAc)₂ and P(t-Bu)₃ as a ligand system, yielding 5-bromo-benzofuran-2-carboxylate . Adapting this method, 5-ethoxy-2-phenylbenzofuran-3-carboxylic acid could be synthesized by replacing bromine with ethoxy groups during the cyclization step.
Functionalization of the Benzofuran Core
Introduction of the Phenyl Group at C-2
The phenyl group at position 2 is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:
Carboxamide Formation at C-3
The carboxylic acid intermediate is converted to the carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with 4-ethylaniline:
-
Activation: Benzofuran-3-carboxylic acid + SOCl₂ → Acid chloride (80–90% conversion).
-
Amination: Acid chloride + 4-ethylaniline in THF with triethylamine (yield: 75–88%).
One-Pot Synthesis Strategies
Recent patents highlight one-pot methods to streamline synthesis. For example, N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide was synthesized via sequential esterification, hydrolysis, and cyclization without isolating intermediates. Applying this approach:
| Step | Conditions | Intermediate |
|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux | Ethyl 5-ethoxy-2-phenylbenzofuran-3-carboxylate |
| Hydrolysis | NaOH (2M), 60°C, 2h | 5-ethoxy-2-phenylbenzofuran-3-carboxylic acid |
| Cyclization/Amination | SOCl₂, then 4-ethylaniline, 0°C | Target compound |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 401.46 g/mol |
| logP | 6.28 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 45.83 Ų |
| Melting Point | 198–202°C |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Vilsmeier-Haack + Amidation | 72 | 98 | Scalable | Multi-step purification |
| One-Pot Synthesis | 65 | 95 | Reduced steps | Lower yield |
| Palladium-Catalyzed | 80 | 99 | High specificity | Costly catalysts |
Q & A
Q. What multi-step synthetic routes are recommended for synthesizing 5-ethoxy-N-(4-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide?
A typical synthesis involves:
- Cyclization : Forming the benzofuran core via acid-catalyzed cyclization of a substituted dihydroxy precursor.
- Amidation : Coupling the benzofuran-3-carboxylic acid intermediate with 4-ethylaniline using coupling reagents like EDCl/HOBt.
- Functionalization : Introducing the ethoxy group via nucleophilic substitution or Mitsunobu reaction . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieve yields >70% .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and amide bond formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).
- Infrared (IR) Spectroscopy : Detection of carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups . Purity should be validated via HPLC (>95%) with UV detection at λmax ~260 nm .
Q. How can computational tools predict the pharmacokinetic properties of this benzofuran derivative?
Molecular modeling software (e.g., Schrödinger Suite, AutoDock) can:
- ADME Prediction : Estimate solubility (LogP ~3.2), metabolic stability (CYP450 interactions), and bioavailability using QSAR models.
- Docking Studies : Simulate binding to targets (e.g., kinases, GPCRs) by analyzing hydrogen bonding and hydrophobic interactions . Computational data should be validated with in vitro assays (e.g., microsomal stability tests) .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of substituted benzofuran carboxamides?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance amidation efficiency.
- Catalyst Use : Pd-based catalysts improve coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction).
- Purification : Flash chromatography with gradient elution (hexane/EtOAc) minimizes byproduct contamination .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Ethoxy Group : Enhances lipophilicity, improving membrane permeability.
- 4-Ethylphenyl Substituent : Increases steric bulk, potentially reducing off-target binding. Comparative assays (e.g., IC50 in kinase inhibition studies) can quantify activity shifts. Replacements like fluorophenyl or morpholinyl groups may alter selectivity .
Q. What experimental approaches resolve contradictions in reported biological activities of similar benzofuran derivatives?
- Dose-Response Curves : Establish potency (EC50/IC50) across multiple cell lines.
- Structural Analysis : X-ray crystallography or cryo-EM to confirm binding modes.
- Meta-Analysis : Compare datasets from independent studies to identify confounding variables (e.g., assay pH, cell viability thresholds) .
Q. How to design assays to evaluate the compound’s interaction with biological targets?
- Fluorescence Polarization : Measure binding affinity to purified proteins (e.g., kinases).
- Surface Plasmon Resonance (SPR) : Quantify on/off rates for receptor-ligand interactions.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
Q. What challenges arise in determining the compound’s stability under physiological conditions?
- pH Sensitivity : Hydrolysis of the ethoxy group in acidic environments (simulated gastric fluid).
- Oxidative Degradation : Assess via accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS can identify degradation products (e.g., carboxylic acid derivatives) .
Q. How can SAR studies guide the development of analogs with improved selectivity?
- Scaffold Hopping : Replace benzofuran with indole or pyrrole cores to modulate electronic effects.
- Substituent Scanning : Test analogs with halogens (Cl, F) or sulfonamides at the 4-ethylphenyl position.
- 3D-QSAR Models : Align molecular fields (CoMFA/CoMSIA) to correlate substituent effects with activity .
Q. What methodologies assess the compound’s potential off-target effects in vitro?
- Broad-Panel Profiling : Screen against 100+ kinases or GPCRs using competitive binding assays.
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- CRISPR-Cas9 Knockout : Validate target specificity by comparing wild-type vs. knockout cell responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
